ATM Inhibitor-6

ATM kinase inhibition ATP-competitive inhibitor biochemical potency

Researchers face confounding phenotypes from off-target inhibition of PIKK family kinases when using poorly selective ATM inhibitors. ATM Inhibitor-6 (A-193) provides a potent, ATP-competitive blockade of ATM kinase activity, essential for unambiguous dissection of DNA damage response pathways. - Enables nanomolar ATM inhibition (IC50 ~13 nM) comparable to KU-55933 for biochemical and cellular assays. - Facilitates evaluation of radiosensitization and PARP inhibitor synthetic lethality strategies in cancer models. - Belongs to the imidazoquinolinone scaffold class from WO2022058351A1, suitable for SAR studies.

Molecular Formula C28H33FN6O2
Molecular Weight 504.6 g/mol
Cat. No. B12396678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATM Inhibitor-6
Molecular FormulaC28H33FN6O2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1(CNC2=C3C(=CC(=C2C4=CN=C(C=C4)OCCCN5CCCCC5)F)N=CC6=C3N1C(=O)N6C)C
InChIInChI=1S/C28H33FN6O2/c1-28(2)17-32-25-23(18-8-9-22(31-15-18)37-13-7-12-34-10-5-4-6-11-34)19(29)14-20-24(25)26-21(16-30-20)33(3)27(36)35(26)28/h8-9,14-16,32H,4-7,10-13,17H2,1-3H3
InChIKeyODDGVJISFYQSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATM Inhibitor-6: Product Baseline & Chemical Identity


ATM Inhibitor-6 (also designated as A-193, CAS 2765544-85-0) is a synthetic small-molecule inhibitor of the ataxia-telangiectasia mutated (ATM) serine/threonine protein kinase . ATM is a central regulator of the cellular response to DNA double-strand breaks (DSBs), coordinating DNA repair via homologous recombination and activation of cell cycle checkpoints . ATM Inhibitor-6 functions as an ATP-competitive inhibitor, blocking ATM kinase catalytic activity and downstream substrate phosphorylation . The compound has a molecular formula of C28H33FN6O2 and a molecular weight of 504.6 g/mol .

ATM Inhibitor-6: Substitution & Reproducibility Risks


ATM inhibitors as a class cannot be substituted without rigorous revalidation due to substantial inter-compound variability in selectivity profiles, kinase inhibition potency, and physicochemical properties that directly impact both in vitro and in vivo experimental outcomes. For instance, the first-generation inhibitor KU-55933 exhibits off-target activity against DNA-PK (IC50 = 2.5 μM) and mTOR (IC50 = 9.3 μM) , whereas its improved analog KU-60019 demonstrates markedly enhanced selectivity with 270-fold and 1600-fold preference over DNA-PK and ATR respectively . Even among inhibitors with similar primary target potency, divergent selectivity against closely related PIKK family kinases (ATR, DNA-PK, mTOR, PI3K isoforms) can produce confounding phenotypes unrelated to ATM inhibition [1]. Furthermore, differential solubility, cellular permeability, and metabolic stability across analogs necessitate compound-specific formulation optimization; failure to account for these differences can lead to false-negative results, irreproducible pharmacodynamic readouts, or misinterpretation of combination therapy synergies.

ATM Inhibitor-6: Differential Evidence vs. KU Inhibitors


ATM Kinase Potency vs. KU-55933

ATM Inhibitor-6 demonstrates an IC50 of 13 nM and a Ki of 2.2 nM against ATM kinase in cell-free biochemical assays, establishing its potency as an ATP-competitive inhibitor . This biochemical potency is equivalent to that reported for KU-55933, which exhibits an IC50 of 12.9 nM and Ki of 2.2 nM under comparable cell-free assay conditions . Both compounds thus share a common potency baseline at the primary target level, positioning ATM Inhibitor-6 within the same nanomolar potency tier as the most widely cited ATM inhibitor reference standard.

ATM kinase inhibition ATP-competitive inhibitor biochemical potency

Selectivity Across PIKK Kinases

Patent analysis indicates that ATM inhibitors containing the imidazo[4,5-c]quinolinone scaffold or its bioisosteric variations demonstrate optimal ATM inhibitory activity and selectivity over closely related PIKK family enzymes including DNA-PK, mTOR, and PI3K isoforms [1]. While ATM Inhibitor-6-specific selectivity panel data are not publicly disclosed, its classification as a selective ATM kinase inhibitor and its derivation from patent WO2022058351A1 suggest it belongs to this structurally optimized class. In contrast, KU-55933 exhibits measurable off-target inhibition of DNA-PK (IC50 = 2.5 μM), mTOR (IC50 = 9.3 μM), and PI3K (IC50 = 16.6 μM) . KU-60019, an optimized analog, reduces DNA-PK off-target activity (IC50 = 1.7 μM) and shows minimal ATR inhibition (IC50 >10 μM) .

kinase selectivity PIKK family off-target profiling

Imidazoquinolinone vs. Pyranone Scaffolds

ATM Inhibitor-6 (A-193, CAS 2765544-85-0) possesses a complex tetracyclic imidazoquinolinone-derived core scaffold with a molecular weight of 504.6 g/mol and molecular formula C28H33FN6O2 . This scaffold class is structurally distinct from the pyranone-based inhibitors KU-55933 (2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one, MW = 395.5 g/mol, C21H17NO3S2) and KU-60019 (thioxanthene-based, MW = 548.7 g/mol) . Patent analysis identifies the imidazo[4,5-c]quinolinone scaffold as optimal for balancing ATM inhibitory activity with selectivity over related PIKK enzymes [1]. The structural divergence between scaffold classes may confer differential physicochemical properties including solubility, permeability, and metabolic stability that influence experimental suitability across diverse assay formats.

chemical scaffold medicinal chemistry structure-activity relationship

Patent Origin & Chemical Series Attribution

ATM Inhibitor-6 (A-193) is disclosed within patent application WO2022058351A1 , which describes a series of compounds as potent inhibitors of serine/threonine protein kinase ATM. This patent family includes multiple structurally related ATM inhibitors such as Lartesertib (M4076/ATM Inhibitor-5) . The imidazoquinolinone scaffold class represented in this patent is characterized by significant ATM kinase inhibitory activity and good selectivity for the ATM target [1]. Attribution to this specific patent family provides a traceable intellectual property lineage, distinguishing ATM Inhibitor-6 from earlier-generation KU-series inhibitors (KU-55933, KU-60019) which derive from distinct chemical series and patent estates.

patent intelligence chemical series intellectual property

ATM Inhibitor-6: Research & Preclinical Applications


In Vitro Kinase Inhibition & Target Engagement

ATM Inhibitor-6 is appropriate for in vitro biochemical and cellular assays requiring nanomolar ATM kinase inhibition with potency comparable to the reference standard KU-55933 (IC50 = 13 nM vs. 12.9 nM respectively) . Researchers seeking to confirm ATM-dependent signaling phenotypes through pharmacodynamic markers such as phosphorylation of CHK2, KAP1 (Ser824), or ATM autophosphorylation (Ser1981) may utilize ATM Inhibitor-6 at concentrations informed by its reported IC50 and Ki values . However, users should independently validate cellular potency and selectivity in their specific model systems, as publicly disclosed selectivity panel data for this compound are not available at the time of this assessment [1].

Radiosensitization & DNA-Damaging Combinations

Based on class-level evidence, ATM inhibitors enhance tumor cell sensitivity to ionizing radiation and DNA-damaging chemotherapeutics by impairing DSB repair and disrupting cell cycle checkpoints . ATM Inhibitor-6 may be evaluated in combination with radiotherapy or topoisomerase inhibitors (e.g., irinotecan, etoposide) in cancer cell line panels to assess synergistic cytotoxic effects. Preclinical studies with structurally related ATM inhibitors have demonstrated complete tumor regression in human xenograft models when combined with radiotherapy . Researchers should note that combination efficacy depends critically on ATM functional status and tumor genetic background (e.g., p53 status, homologous recombination proficiency) [1].

PARP Inhibitor Synthetic Lethality

Dual inhibition of ATM and PARP represents an emerging synthetic lethality strategy, particularly in tumors with homologous recombination deficiency or acquired PARP inhibitor resistance . Class-level evidence demonstrates synergistic suppression of tumor cell growth via combined PARP and ATM blockade, inducing G2/M arrest and enhanced apoptosis . ATM Inhibitor-6 may be evaluated in combination with clinical PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib) in BRCA-proficient or BRCA-deficient cancer models to explore synthetic lethal interactions. This application scenario is most relevant for cholangiocarcinoma, pancreatic cancer, and ovarian cancer models where PARP-ATM combination strategies have shown preclinical promise [1].

SAR Studies in Imidazoquinolinone Series

ATM Inhibitor-6 (A-193) belongs to the imidazoquinolinone scaffold class disclosed in WO2022058351A1, a patent family that also includes Lartesertib (ATM Inhibitor-5/M4076) and other structurally related ATM inhibitors . Researchers conducting SAR studies or lead optimization campaigns focused on this chemical series may utilize ATM Inhibitor-6 as a reference compound or comparator within the imidazoquinolinone scaffold space. The patent literature identifies this scaffold as optimal for balancing ATM inhibitory potency with selectivity over related PIKK family enzymes . Comparative evaluation against structurally distinct scaffolds (e.g., pyranone-based KU-55933, thioxanthene-based KU-60019) may reveal scaffold-dependent differences in physicochemical and pharmacological properties [1].

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